

physical and chemical properties of 7-Epi-Isogarcinol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *7-Epi-Isogarcinol*

Cat. No.: B13905279

[Get Quote](#)

7-Epi-Isogarcinol: A Technical Guide for Researchers

Introduction: **7-Epi-Isogarcinol** is a naturally occurring polycyclic polyprenylated acylphloroglucinol (PPAP), a class of compounds known for their complex chemical structures and diverse biological activities.^[1] Isolated from plants of the *Garcinia* genus, such as *Garcinia xanthochymus* and *Garcinia ovalifolia*, this compound has garnered interest within the scientific community for its potential therapeutic applications, particularly in oncology.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical properties of **7-Epi-Isogarcinol**, detailed experimental protocols for its study, and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

7-Epi-Isogarcinol is a complex organic molecule with a high molecular weight and a lipophilic nature. Its properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₃₈ H ₅₀ O ₆	[1] [2] [3]
Molecular Weight	602.8 g/mol	[1] [2] [3]
CAS Number	1141378-40-6	[1] [2] [3]
Appearance	Powder	[3]
Purity	≥89%	[3]
IUPAC Name	(1S,3S,9R,11S)-7-(3,4-dihydroxybenzoyl)-4,4,10,10-tetramethyl-3,9,11-tris(3-methylbut-2-enyl)-5-oxatricyclo[7.3.1.0 ^{1,6}]tridec-6-ene-8,13-dione	
SMILES	CC(=CC[C@H]1C[C@]23C--INVALID-LINK--(C1(C)C)CC=C(C(C)C)C(=O)C4=CC(=C(C=C4)O)O(C)C">C@@@HCC=C(C(C)C)C	
InChI	InChI=1S/C38H50O6/c1-22(2)11-14-26-20-37-21-27(15-12-23(3)4)36(9,10)44-33(37)30(31(41)25-13-16-28(39)29(40)19-25)32(42)38(34(37)43,35(26,7)8)18-17-24(5)6/h11-13,16-17,19,26-27,39-40H,14-15,18,20-21H2,1-10H3/t26-,27-,37-,38-/m0/s1	
InChIKey	KXTNVBQRLRYVCO-PFACJMQPSA-N	
Solubility	Soluble in ethanol, DMSO, and dimethylformamide (DMF).	

Sparingly soluble in aqueous buffers.

Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[1]
---------	--	---------------------

Spectroscopic Data

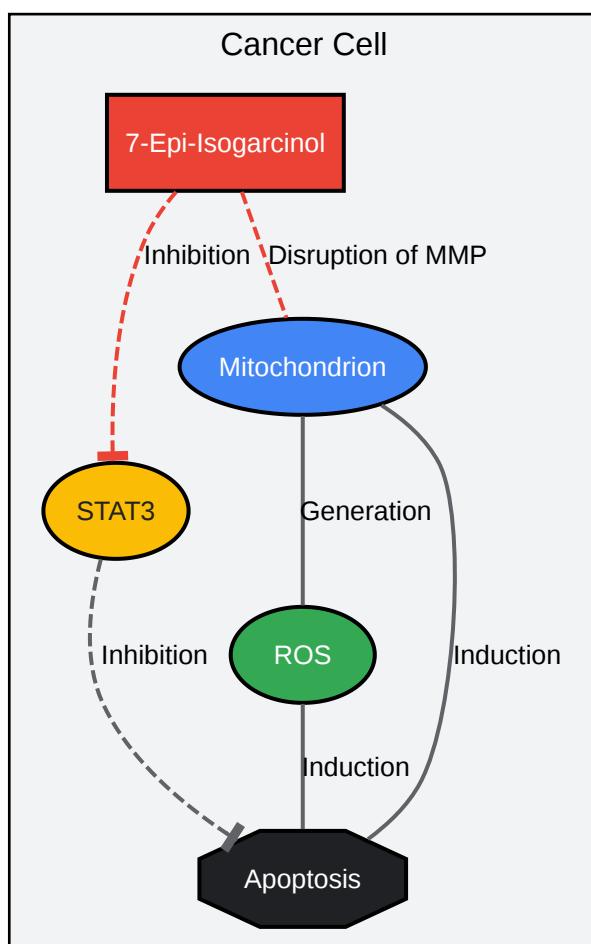
Detailed spectroscopic data for **7-Epi-Isogarcinol** is not readily available in the public domain. However, studies reporting its isolation confirm that its structure was elucidated using a combination of 1D and 2D NMR (¹H NMR, ¹³C NMR) and mass spectrometry.[\[2\]](#)

For reference, the related compound Isogarcinol, which differs only in the stereochemistry at the 7-position, has been characterized. It is important to note that while the overall spectral features will be similar, there will be distinct differences in the chemical shifts and coupling constants, particularly for the protons and carbons in the vicinity of the C-7 chiral center.

UV/Vis Spectroscopy:

- λ_{max} : 228, 230, 276 nm

Biological Activity and Signaling Pathways


7-Epi-Isogarcinol has been identified as a compound with moderate antiproliferative activity.[\[1\]](#) Its primary mechanism of action appears to be the induction of apoptosis through the intrinsic pathway.

STAT3 Inhibition: **7-Epi-Isogarcinol** is known to inhibit the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[\[4\]](#) STAT3 is a key transcription factor that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and migration. By blocking this pathway, **7-Epi-Isogarcinol** can induce apoptosis and inhibit cell migration.

Induction of Apoptosis: Studies on human promyelocytic leukemia (HL-60) cells have shown that **7-Epi-Isogarcinol** induces apoptosis in a concentration-dependent manner.[\[2\]\[5\]](#) This is associated with:

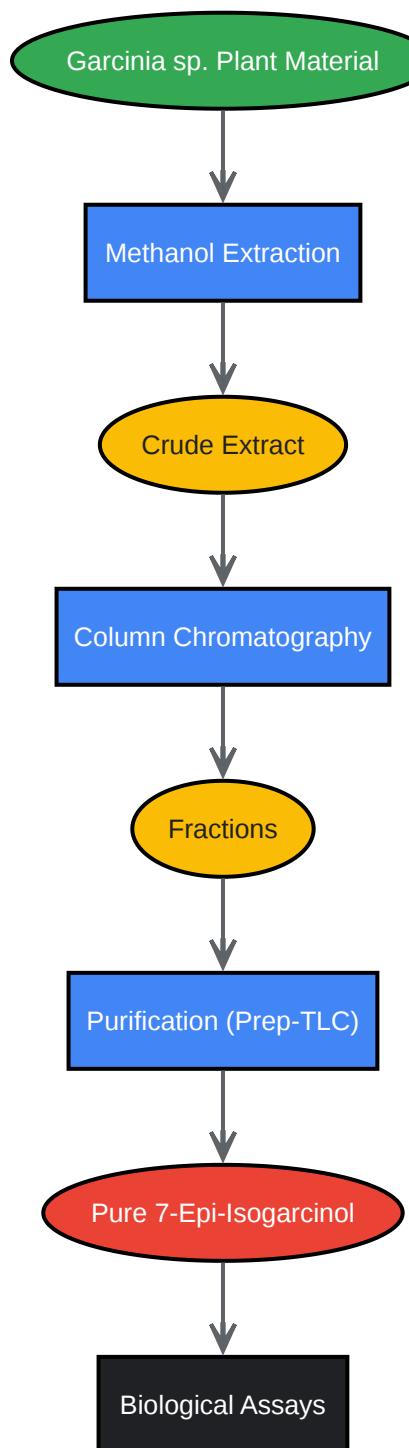
- Cell Cycle Arrest: It causes a significant arrest of cells in the G2/S phase of the cell cycle.[2][5]
- Mitochondrial Dysfunction: It leads to the disruption of the mitochondrial membrane potential (MMP).[2][5]
- Reactive Oxygen Species (ROS) Generation: An increase in ROS production is observed following treatment.[2][5]

The following diagram illustrates the proposed signaling pathway for **7-Epi-Isogarcinol**-induced apoptosis.

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **7-Epi-Isogarcinol**.

Experimental Protocols


This section provides detailed methodologies for key experiments cited in the study of **7-Epi-Isogarcinol**.

Isolation and Purification of 7-Epi-Isogarcinol

The following is a general protocol for the isolation of **7-Epi-Isogarcinol** from *Garcinia* species, such as *Garcinia ovalifolia*.^{[2][5]}

- Extraction:
 - Air-dried and powdered plant material (e.g., stem bark) is macerated in methanol at room temperature for 48 hours.
 - The resulting solution is filtered, and the filtrate is concentrated under vacuum to yield a crude extract.
- Chromatography:
 - The crude extract is subjected to column chromatography on silica gel.
 - Elution is performed using a gradient of solvents, typically starting with nonpolar solvents like hexane and gradually increasing the polarity with ethyl acetate and methanol.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
- Purification:
 - Fractions containing **7-Epi-Isogarcinol** are pooled and further purified using preparative TLC or recrystallization to yield the pure compound.
- Structure Elucidation:
 - The structure of the purified compound is confirmed using spectroscopic methods, including ^1H NMR, ^{13}C NMR, and mass spectrometry.^[2]

The workflow for the isolation and biological evaluation of **7-Epi-Isogarcinol** is depicted below.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **7-Epi-Isogarcinol**.

Antiproliferative Activity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[2][5]

- Cell Seeding: Cancer cells (e.g., HL-60) are seeded in a 96-well plate at a density of 1×10^5 cells/well and incubated for 24 hours.
- Treatment: Cells are treated with various concentrations of **7-Epi-Isogarcinol** and incubated for a further 48 hours.
- MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to quantify apoptosis and determine the cell cycle distribution.[2][5]

- Cell Treatment: Cells are treated with **7-Epi-Isogarcinol** for 24 hours.
- Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
- Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the sub-G1 peak (indicative of apoptotic cells) are quantified.

Analysis of Nuclear Morphology (Hoechst 33258 Staining)

This method is used to visualize changes in nuclear morphology characteristic of apoptosis.[\[2\]](#)
[\[6\]](#)

- Cell Treatment: Cells grown on coverslips are treated with **7-Epi-Isogarcinol** for 24 hours.
- Staining: Cells are washed with PBS and stained with Hoechst 33258 solution (10 µg/mL) for 30 minutes in the dark.
- Microscopy: Coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Mitochondrial Membrane Potential (MMP) Assay

The fluorescent dye Rhodamine-123 is used to assess changes in MMP.[\[2\]](#)[\[6\]](#)

- Cell Treatment: Cells are treated with **7-Epi-Isogarcinol** for 24 hours.
- Staining: Rhodamine-123 (200 nM) is added to the cell culture 30 minutes before the end of the treatment period.
- Cell Harvesting: Cells are collected, washed with PBS, and resuspended in PBS.
- Flow Cytometry: The fluorescence intensity of the cells is analyzed by flow cytometry in the FL-1 channel. A decrease in fluorescence intensity indicates a loss of MMP.

Conclusion

7-Epi-Isogarcinol is a promising natural product with demonstrated antiproliferative and pro-apoptotic activities. Its ability to inhibit the STAT3 signaling pathway and induce mitochondrial-mediated apoptosis makes it a compound of significant interest for further investigation in the context of cancer drug development. The experimental protocols detailed in this guide provide a foundation for researchers to explore the therapeutic potential of this and related polycyclic polyprenylated acylphloroglucinols. Further research is warranted to fully elucidate its spectroscopic properties, expand upon its mechanisms of action, and evaluate its efficacy and safety in preclinical models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Polycyclic Polyprenylated Acylphloroglucinols (PPAPs) from Garcinia Oblongifolia and their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Polyprenylated Acylphloroglucinols With Different Carbon Skeletons From the Fruits of Garcinia multiflora [frontiersin.org]
- 3. Discovery of Novel Polycyclic Polyprenylated Acylphloroglucinols from the Fruits of Garcinia xanthochymus as Antitumor Agents by Suppressing the STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. Epigarcinol and isogarcinol isolated from the root of Garcinia ovalifolia induce apoptosis of human promyelocytic leukemia (HL-60 cells) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of 7-Epi-Isogarcinol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13905279#physical-and-chemical-properties-of-7-epi-isogarcinol\]](https://www.benchchem.com/product/b13905279#physical-and-chemical-properties-of-7-epi-isogarcinol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com